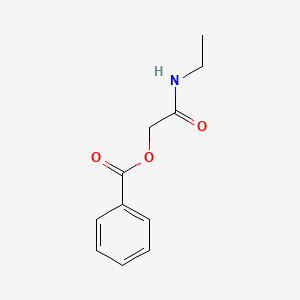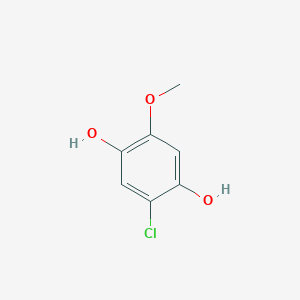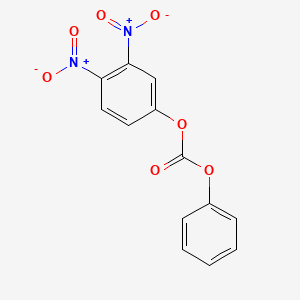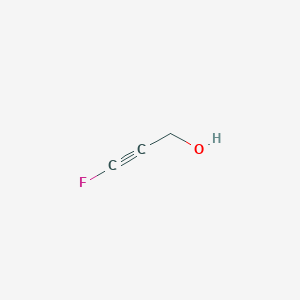
2-(Ethylamino)-2-oxoethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-2-oxoethyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethylamino group and an oxoethyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxoethyl benzoate typically involves the esterification of benzoic acid with an appropriate ethylamino compound. One common method involves the reaction of benzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-oxoethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
2-(Ethylamino)-2-oxoethyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.
Industry: Utilized in the production of various pharmaceuticals and cosmetic products
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-oxoethyl benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound likely exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. This mechanism is similar to that of other local anesthetics such as benzocaine and lidocaine .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A well-known local anesthetic with a similar benzoate structure.
Procaine: Another local anesthetic with a similar mechanism of action.
Tetracaine: A potent local anesthetic used in various medical procedures.
Uniqueness
2-(Ethylamino)-2-oxoethyl benzoate is unique due to its specific structural features, which may confer distinct pharmacological properties. Its ethylamino group and oxoethyl moiety differentiate it from other benzoate derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications .
Properties
CAS No. |
64649-57-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[2-(ethylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C11H13NO3/c1-2-12-10(13)8-15-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI Key |
FPWKJKWOCSENMO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)




![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)

![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)



